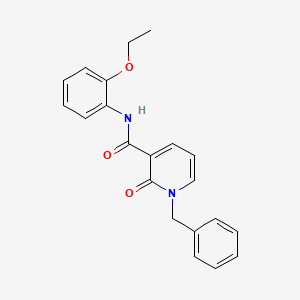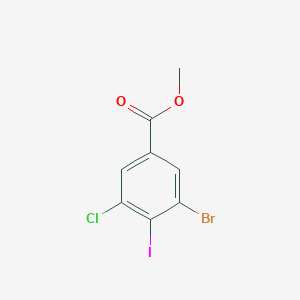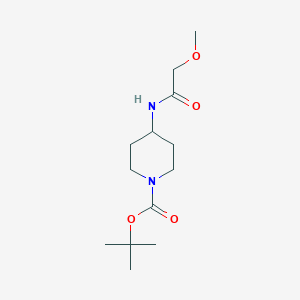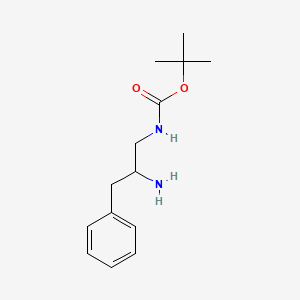
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Bromopyridin-2-yl)ethanone” is a synthetic fine chemical useful in the synthesis of pharmaceuticals and fine organic chemicals . It’s a solid substance stored under an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of related compounds like “N-(pyridin-2-yl)amides” and “3-bromoimidazo[1,2-a]pyridines” can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromopyridin-2-yl)ethanone” is represented by the linear formula C7H6BrNO .
Chemical Reactions Analysis
The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . An aqueous synthesis gives methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without any deliberate addition of catalyst .
Physical And Chemical Properties Analysis
The physical form of “1-(4-Bromopyridin-2-yl)ethanone” is a solid . It’s stored under an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Facile Synthesis Methods : A study by Kolomeitsev et al. (1996) presents a facile method for synthesizing N-polyfluoroalkylated heterocycles, demonstrating the versatility of bromopyridine derivatives in chemical synthesis through carbon-bromine bond cleavage and subsequent reactions (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
- Halocyclization Mechanisms : Research by Cui and Brown (2000) explores the halocyclization of 4-penten-1-ol by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates, providing insights into the influence of substituents on reaction mechanisms (Cui & Brown, 2000).
Molecular Structure and Properties
- Molecular Structure Analysis : The molecular structures of certain bromopyridine derivatives, such as 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide, have been determined, showcasing the compound's complex structure and potential for further chemical modification (Schoth, Lork, Kolomeitsev, & Röschenthaler, 1997).
Applications in Chemical Synthesis
- Cross-Coupling Reactions : Ahmad et al. (2017) describe the use of bromopyridine derivatives in palladium-catalyzed Suzuki cross-coupling reactions, highlighting their utility in creating novel pyridine-based compounds with potential applications in materials science and pharmacology (Ahmad et al., 2017).
- Supramolecular Complexes for Photocatalytic CO2 Reduction : A study by Gholamkhass et al. (2005) investigates the architecture of supramolecular metal complexes involving bromopyridine derivatives for enhanced photocatalytic CO2 reduction, suggesting environmental applications (Gholamkhass et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3,6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUZVBNTDRCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2712485.png)
![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2712495.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)
![ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2712497.png)




